(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
This compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 2-hydroxyphenyl moiety. The amine group is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic processes. Its molecular formula is inferred as C₁₆H₂₁NO₅ (molecular weight ≈ 305.35 g/mol) based on structural analogs . The 2-hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from halogenated or non-polar derivatives.
Properties
IUPAC Name |
(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18/h4-7,11-12,18H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUECZTEIEWQB-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and antimicrobial effects based on diverse research findings.
Chemical Structure
The compound's structure features a pyrrolidine ring substituted with a 2-hydroxyphenyl group and an isobutyloxycarbonyl group. This unique configuration is believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent.
Research Findings
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using MTT assays. At a concentration of 100 µM, it demonstrated significant cytotoxicity, reducing cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .
- Structure-Activity Relationship : Variations in the substituents on the pyrrolidine ring were shown to affect anticancer activity. For instance, derivatives with additional halogen substitutions exhibited enhanced potency, with some reducing A549 viability to as low as 21.2% .
- Comparison with Standard Treatments : The efficacy of the compound was compared to cisplatin, a standard chemotherapeutic agent. The results indicated that while cisplatin remains effective, the tested compound offers a promising alternative or complementary treatment option .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens.
Research Findings
- Pathogen Testing : The compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Minimum Inhibitory Concentration (MIC) : The broth microdilution method was used to determine MIC values, revealing that some derivatives had MIC values lower than 128 µg/mL, indicating effective inhibition of bacterial growth .
Data Summary
| Activity | Cell Line/Pathogen | Concentration (µM) | Viability/MIC (%) | Significance |
|---|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 100 | 63.4 | p < 0.05 |
| Antimicrobial | Klebsiella pneumoniae | Variable | <128 | Effective inhibition |
| Antimicrobial | Staphylococcus aureus | Variable | <128 | Effective inhibition |
Case Studies
- Study on Structure-Dependent Activity : A study focused on various substituted pyrrolidine derivatives demonstrated that compounds with hydroxyl and carboxylic acid groups showed enhanced cytotoxicity in cancer cell lines while maintaining lower toxicity in non-cancerous cells .
- Antimicrobial Resistance : Another research effort highlighted the potential of these compounds in combating drug-resistant bacterial strains, suggesting their role in addressing public health challenges posed by antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, emphasizing substituent effects on molecular weight, yield, purity, and solubility:
Key Observations:
- Polarity : The 2-hydroxyphenyl group in the target compound increases water solubility compared to fluorinated (e.g., 2-fluorophenyl ) or trifluoromethylated analogs .
- Synthetic Challenges : Analogs with electron-withdrawing groups (e.g., nitro ) may require protective strategies to prevent side reactions. High-purity yields (>99%) are achievable for benzodioxol derivatives .
- Lipophilicity : Trifluoromethyl and bromophenyl substituents enhance logP values, favoring membrane permeability but reducing aqueous solubility .
Pharmacological Implications
- Hydrogen Bonding: The hydroxyl group in the target compound may improve binding affinity to proteins (e.g., Keap1-Nrf2 interaction ) compared to non-polar analogs.
- Metabolic Stability : Fluorinated derivatives (e.g., 2-fluorophenyl ) resist oxidative metabolism better than hydroxylated variants, which may require prodrug strategies.
- Bioavailability : The Boc group enhances stability during synthesis but may be cleaved in vivo to expose the amine for further interactions.
Structural and Stereochemical Considerations
- Stereochemistry : The (3S,4R) configuration ensures proper spatial alignment of functional groups. For example, the (3S,4S)-prop-1-enyl analog exhibits distinct physicochemical behavior due to altered stereochemistry.
- Boc Protection : Ubiquitous in analogs (e.g., ), the Boc group simplifies synthetic handling and prevents unwanted amine reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
